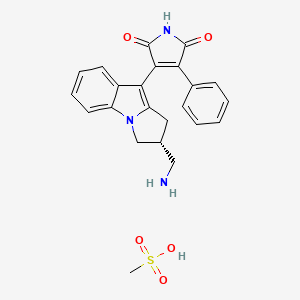

Jtt-010

Beschreibung

Eigenschaften

CAS-Nummer |

872422-30-5 |

|---|---|

Molekularformel |

C23H23N3O5S |

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

3-[(2R)-2-(aminomethyl)-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]-4-phenylpyrrole-2,5-dione;methanesulfonic acid |

InChI |

InChI=1S/C22H19N3O2.CH4O3S/c23-11-13-10-17-19(15-8-4-5-9-16(15)25(17)12-13)20-18(21(26)24-22(20)27)14-6-2-1-3-7-14;1-5(2,3)4/h1-9,13H,10-12,23H2,(H,24,26,27);1H3,(H,2,3,4)/t13-;/m1./s1 |

InChI-Schlüssel |

KRDZHKRBOOXUIR-BTQNPOSSSA-N |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

JTT-010; JTT 010; JTT010; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

JTT-010: A Selective Protein Kinase C-Beta Inhibitor for Diabetic Neuropathy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diabetic neuropathy is a common and debilitating complication of diabetes mellitus, characterized by nerve damage and loss of function. A key player implicated in the pathogenesis of this condition is Protein Kinase C-beta (PKC-β), an isoform of the PKC family of enzymes. Hyperglycemia, a hallmark of diabetes, leads to the over-activation of PKC-β, triggering a cascade of downstream signaling events that contribute to nerve dysfunction. JTT-010 has emerged as a potent and selective inhibitor of the PKC-β isoform, showing promise in preclinical models of diabetic neuropathy. This technical guide provides a comprehensive overview of JTT-010, including its inhibitory activity, the underlying signaling pathways, and detailed experimental protocols for its evaluation.

Core Data Summary

The inhibitory efficacy and selectivity of JTT-010 against various PKC isoforms have been quantified, demonstrating its potent and specific action on PKC-β.

| PKC Isoform | IC50 (nM) |

| PKC-βI | 4.0[1] |

| PKC-βII | 2.3[1] |

| Other PKC isoforms | ≥ 54[1] |

Table 1: Inhibitory activity of JTT-010 against PKC isoforms.

In preclinical studies using a streptozotocin (STZ)-induced diabetic rat model, JTT-010 has been shown to ameliorate key symptoms of diabetic neuropathy.

| Parameter | Animal Model | Treatment | Outcome |

| Nerve Conduction Velocity (NCV) | STZ-induced diabetic rats | JTT-010 (0.3-3 mg/kg) for 12 weeks | Ameliorated the reduction in tail and sciatic NCV[1] |

| Hyperalgesia (Formalin Test - First Phase) | STZ-induced diabetic rats | JTT-010 (≥ 0.1 mg/kg) | Reduced nociceptive response[1] |

| Hypoalgesia (Formalin Test - Second Phase & Tail-flick test) | STZ-induced diabetic rats | JTT-010 (≥ 0.1 mg/kg) | Ameliorated hypoalgesia |

Table 2: In vivo efficacy of JTT-010 in a diabetic neuropathy model.

Signaling Pathways

The activation of PKC-β in diabetic neuropathy is a complex process initiated by hyperglycemia. The following diagram illustrates the central role of PKC-β and the potential points of intervention by JTT-010.

Caption: PKC-β signaling cascade in diabetic neuropathy and the inhibitory action of JTT-010.

Experimental Protocols

In Vitro PKC Inhibition Assay

This protocol outlines a representative method for determining the inhibitory activity of JTT-010 on PKC-β.

Caption: Workflow for the in vitro PKC-β inhibition assay.

Detailed Methodology:

-

Reagents and Materials: Recombinant human PKC-βI and PKC-βII, myelin basic protein (MBP) or a specific peptide substrate, [γ-32P]ATP, JTT-010, assay buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, pH 7.4), phosphocellulose membranes, scintillation fluid, and a scintillation counter.

-

Procedure: a. In a microplate, combine the assay buffer, PKC-β enzyme, substrate, and varying concentrations of JTT-010 or vehicle (DMSO). b. Pre-incubate the mixture at 30°C for 10 minutes. c. Initiate the kinase reaction by adding [γ-32P]ATP. d. Incubate the reaction at 30°C for 20 minutes. e. Terminate the reaction by adding an equal volume of 75 mM phosphoric acid. f. Spot a portion of the reaction mixture onto phosphocellulose membranes. g. Wash the membranes multiple times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP. h. Measure the radioactivity on the membranes using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each JTT-010 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

In Vivo Diabetic Neuropathy Model

This section details the protocol for inducing diabetic neuropathy in rats and assessing the therapeutic effects of JTT-010.

Caption: Experimental workflow for evaluating JTT-010 in a diabetic neuropathy rat model.

Detailed Methodologies:

-

Induction of Diabetes:

-

Adult male Sprague-Dawley or Wistar rats are typically used.

-

A single intraperitoneal injection of streptozotocin (STZ), dissolved in citrate buffer (pH 4.5), is administered at a dose of 50-65 mg/kg.

-

Diabetes is confirmed by measuring blood glucose levels from a tail vein sample 2-3 days after STZ injection. Animals with blood glucose levels consistently above 300 mg/dL are considered diabetic.

-

-

Nerve Conduction Velocity (NCV) Measurement:

-

Rats are anesthetized (e.g., with isoflurane or ketamine/xylazine).

-

Body temperature is maintained at 37°C.

-

For sciatic NCV, stimulating electrodes are placed at the sciatic notch and the tibial nerve at the ankle. A recording electrode is placed in the interosseous muscle of the hind paw.

-

For tail NCV, stimulating electrodes are placed at the base and a more distal point of the tail, with a recording electrode placed further down the tail.

-

The nerve is stimulated with a single supramaximal square-wave pulse.

-

The latency of the evoked muscle action potential is measured from the stimulus artifact to the onset of the negative deflection.

-

NCV (m/s) is calculated by dividing the distance between the stimulating electrodes by the difference in latencies.

-

-

Formalin Test:

-

Rats are placed in a clear observation chamber for acclimatization.

-

A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.

-

The animal's behavior is observed for a set period (e.g., 60 minutes).

-

Nociceptive behaviors, such as flinching, licking, or biting the injected paw, are quantified. The observation period is typically divided into two phases: the first phase (0-5 minutes, representing acute nociception) and the second phase (15-60 minutes, representing inflammatory pain).

-

In diabetic rats, hyperalgesia is often observed in the first phase, while hypoalgesia may be seen in the second phase.

-

-

Tail-flick Test:

-

The rat is gently restrained, with its tail exposed.

-

A focused beam of radiant heat is applied to a specific point on the ventral surface of the tail.

-

The time taken for the rat to flick its tail away from the heat source (tail-flick latency) is recorded.

-

A cut-off time is set to prevent tissue damage.

-

This test measures the thermal nociceptive threshold.

-

Conclusion

JTT-010 is a highly selective and potent inhibitor of PKC-β with demonstrated efficacy in a preclinical model of diabetic neuropathy. The data presented in this guide highlight its potential as a therapeutic agent for this debilitating condition. The detailed experimental protocols provide a framework for researchers to further investigate the mechanism of action and therapeutic utility of JTT-010 and other selective PKC-β inhibitors. Further research is warranted to translate these promising preclinical findings into clinical applications for the treatment of diabetic neuropathy.

References

The Role of Protein Kinase C-Beta in the Pathogenesis of Diabetic Neuropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic neuropathy (DN) is a prevalent and debilitating complication of diabetes mellitus, characterized by progressive nerve damage. A key player implicated in the pathogenesis of DN is the beta isoform of Protein Kinase C (PKC-beta). Under hyperglycemic conditions, an increase in the flux of the polyol pathway and subsequent accumulation of diacylglycerol (DAG) leads to the aberrant activation of PKC-beta. This activation triggers a cascade of downstream signaling events that contribute to the vascular and neural damage observed in diabetic neuropathy. This technical guide provides an in-depth exploration of the role of PKC-beta in DN, detailing the underlying signaling pathways, summarizing key quantitative data from preclinical and clinical studies, and providing comprehensive experimental protocols for researchers in the field.

The PKC-Beta Signaling Cascade in Diabetic Neuropathy

Hyperglycemia is the primary driver of PKC-beta activation in the context of diabetes. The elevated intracellular glucose levels lead to an increased synthesis of diacylglycerol (DAG), a critical second messenger that activates conventional PKC isoforms, including PKC-beta.[1][2] The activation of PKC-beta instigates a complex network of downstream signaling pathways that ultimately contribute to the pathophysiology of diabetic neuropathy.

One of the major consequences of PKC-beta activation is the impairment of vascular function in the peripheral nerves.[1] Activated PKC-beta has been shown to decrease the activity of Na+/K+-ATPase, an essential enzyme for maintaining the electrochemical gradients necessary for nerve conduction.[1] Furthermore, PKC-beta activation is linked to increased vascular permeability through the upregulation of Vascular Endothelial Growth Factor (VEGF).[3] This heightened permeability can lead to endoneurial edema and subsequent nerve ischemia. Another critical downstream effector is Transforming Growth Factor-beta (TGF-β), which, when activated by PKC-beta, promotes neuroinflammation and fibrosis, contributing to the chronic pain and nerve damage characteristic of diabetic neuropathy.

References

- 1. Protein kinase C changes in diabetes: is the concept relevant to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C beta inhibition: A novel therapeutic strategy for diabetic microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of Protein Kinase C Isoforms & Its Impact on Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]

JTT-010 and its Impact on Nerve Conduction Velocity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of JTT-010, a selective protein kinase C-beta (PKC-β) inhibitor, on nerve conduction velocity (NCV), particularly in the context of diabetic neuropathy. This document synthesizes preclinical findings, outlines relevant experimental methodologies, and illustrates the underlying signaling pathways.

Executive Summary

Diabetic neuropathy is a common complication of diabetes, characterized by progressive nerve damage that can lead to a decline in nerve conduction velocity. Emerging preclinical evidence has identified the protein kinase C (PKC) pathway, specifically the β isoform, as a key player in the pathogenesis of this condition. JTT-010 has been investigated for its therapeutic potential in ameliorating the adverse effects of hyperglycemia on nerve function. Preclinical studies in streptozotocin (STZ)-induced diabetic rat models have demonstrated that JTT-010 can prevent the reduction in both motor and sensory nerve conduction velocities, suggesting its potential as a neuroprotective agent in diabetic neuropathy.[1] To date, there are no publicly registered clinical trials for JTT-010.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a pivotal preclinical study investigating the effects of JTT-010 on nerve conduction velocity in a diabetic rat model.

| Parameter | Control Group | Diabetic (STZ) Control Group | JTT-010 Treated Diabetic Group (0.3-3 mg/kg) | Outcome | Reference |

| Tail Nerve Conduction Velocity (NCV) | Normal | Significantly Reduced | Ameliorated Reduction | JTT-010 prevented the diabetes-induced decrease in tail NCV. | [1] |

| Sciatic Nerve Conduction Velocity (NCV) | Normal | Significantly Reduced | Ameliorated Reduction | JTT-010 prevented the diabetes-induced decrease in sciatic NCV. | [1] |

Note: Specific numerical values for NCV (e.g., in m/s), standard deviations, and p-values were not available in the public abstracts of the primary study. The table reflects the reported outcomes.

Core Signaling Pathway: PKC-β in Diabetic Neuropathy

Hyperglycemia, a hallmark of diabetes, leads to an increase in the production of diacylglycerol (DAG), a key activator of PKC. The activation of PKC-β in neuronal and vascular tissues is implicated in the pathogenesis of diabetic neuropathy through several downstream mechanisms that ultimately impair nerve conduction. JTT-010 acts by selectively inhibiting this isoform.

Experimental Protocols

The following sections detail representative methodologies for key experiments cited in the evaluation of JTT-010's effects on nerve conduction velocity.

In Vivo Model: Streptozotocin (STZ)-Induced Diabetic Rat

This model is a standard and widely used method for inducing a state of hyperglycemia that mimics type 1 diabetes to study diabetic complications.

Detailed Methodology:

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), dissolved in a citrate buffer, is administered.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and rats with sustained hyperglycemia are selected for the study.

-

Treatment: JTT-010 is administered orally at specified doses (e.g., 0.3-3 mg/kg) for a chronic period, such as 12 weeks.[1]

Measurement of Nerve Conduction Velocity (NCV)

The following protocol is a representative method for measuring motor and sensory NCV in rats.

Equipment:

-

Electrophysiology recording system (e.g., Neuropack)

-

Needle electrodes for stimulation and recording

-

Animal temperature control system

Procedure:

-

Anesthesia: The rat is anesthetized (e.g., with pentobarbital) to prevent movement and distress.

-

Temperature Control: The animal's body temperature is maintained at a constant 37°C to ensure consistent NCV measurements.

-

Sciatic Motor NCV (MNCV):

-

Stimulation: The sciatic nerve is stimulated percutaneously with needle electrodes at two points: the sciatic notch and the tibial nerve at the ankle.

-

Recording: A recording electrode is placed in the plantar muscles of the hind paw to record the compound muscle action potential (CMAP).

-

Calculation: The distance between the two stimulation points is measured, and the difference in the latency of the evoked CMAPs is used to calculate the conduction velocity (Velocity = Distance / (Latency at proximal site - Latency at distal site)).

-

-

Tail Sensory NCV (SNCV):

-

Stimulation: The tail nerve is stimulated distally.

-

Recording: The sensory nerve action potential (SNAP) is recorded proximally.

-

Calculation: The distance between the stimulating and recording electrodes is divided by the latency of the SNAP to determine the SNCV.

-

Conclusion

The selective PKC-β inhibitor JTT-010 has demonstrated a clear therapeutic potential in a preclinical model of diabetic neuropathy by ameliorating the reduction in nerve conduction velocity.[1] The mechanism of action is rooted in the inhibition of the PKC-β signaling pathway, which is aberrantly activated in hyperglycemic conditions and contributes to nerve damage. While these preclinical findings are promising, further research, including clinical trials, would be necessary to establish the safety and efficacy of JTT-010 in human subjects for the treatment of diabetic neuropathy.

References

JTT-010: A Potent and Selective Inhibitor of Protein Kinase C-Beta

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the inhibitory activity of JTT-010 against Protein Kinase C-beta (PKC-β), a key enzyme implicated in the pathogenesis of diabetic microvascular complications. The document details the compound's inhibitory potency, selectivity, the experimental methodology for determining these values, and the relevant signaling pathways.

Quantitative Analysis of JTT-010 Inhibitory Activity

The inhibitory efficacy of JTT-010 against PKC-β isoforms was determined through rigorous enzyme assays. The half-maximal inhibitory concentration (IC50) values demonstrate the compound's high potency and selectivity for the PKC-βI and PKC-βII isoforms.

| PKC Isoform | IC50 Value (nM) |

| PKC-βI | 4.0 |

| PKC-βII | 2.3 |

| Other PKC Isoforms | ≥ 54 |

Data sourced from enzyme assays evaluating the inhibitory activity of JTT-010.[1]

Experimental Protocol: In Vitro PKC Enzyme Inhibition Assay

The determination of IC50 values for JTT-010 was conducted using a biochemical enzyme assay. The following protocol is a representative methodology based on standard kinase activity assays.

Objective: To determine the in vitro inhibitory activity of JTT-010 against various Protein Kinase C (PKC) isoforms.

Materials:

-

Recombinant human PKC isoforms (βI, βII, and other isoforms for selectivity profiling)

-

JTT-010 (test compound)

-

ATP (Adenosine triphosphate)

-

Specific peptide substrate for PKC

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) for PKC activation

-

Microtiter plates (e.g., 96-well or 384-well)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega; or a phosphospecific antibody-based detection system)

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: A stock solution of JTT-010 is prepared in a suitable solvent (e.g., DMSO). A dilution series is then created to test a range of concentrations.

-

Enzyme and Substrate Preparation: The recombinant PKC enzyme and its specific peptide substrate are diluted to their optimal concentrations in the assay buffer. For conventional PKC isoforms like PKC-β, cofactors such as phosphatidylserine (PS) and diacylglycerol (DAG) are included in the reaction mixture to ensure enzyme activation.

-

Reaction Setup: The assay is performed in microtiter plates. Each well contains the PKC enzyme, the peptide substrate, and a specific concentration of JTT-010 or vehicle control (e.g., DMSO).

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a predetermined period to allow for substrate phosphorylation.

-

Termination of Reaction and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. In the case of the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a detection reagent that converts the generated ADP into a luminescent signal. The intensity of the signal is proportional to the kinase activity.

-

Data Analysis: The luminescent or fluorescent signal from each well is measured using a plate reader. The percentage of inhibition for each concentration of JTT-010 is calculated relative to the vehicle control. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

PKC-Beta Signaling Pathway in Diabetic Neuropathy

Hyperglycemia, a hallmark of diabetes, leads to an increase in the intracellular concentration of diacylglycerol (DAG).[2] This elevation in DAG, along with calcium ions, activates conventional PKC isoforms, including PKC-β.[3] The persistent activation of PKC-β in diabetic conditions contributes to the pathogenesis of microvascular complications such as diabetic neuropathy.[3] Downstream effects of PKC-β activation include alterations in gene expression, increased vascular permeability, and inflammation, all of which contribute to nerve damage.[4] JTT-010, by selectively inhibiting PKC-β, aims to mitigate these detrimental downstream effects.

References

- 1. Novel protein kinase C-beta isoform selective inhibitor JTT-010 ameliorates both hyper- and hypoalgesia in streptozotocin- induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Protein kinase C changes in diabetes: is the concept relevant to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Role of JTT-010, a Selective PKC-β Inhibitor, in Mitigating Hyperalgesia in Diabetic Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetic neuropathy, a common and debilitating complication of diabetes mellitus, frequently manifests as hyperalgesia, an increased sensitivity to pain. The pathogenesis of diabetic hyperalgesia is complex, with the protein kinase C (PKC) pathway, particularly the β isoform, emerging as a key therapeutic target.[1] This technical guide provides an in-depth analysis of JTT-010, a novel and selective inhibitor of PKC-β, and its impact on hyperalgesia in preclinical diabetic models. We will delve into the quantitative efficacy of JTT-010, detail the experimental protocols used to assess its effects, and visualize the underlying signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating novel therapeutic strategies for painful diabetic neuropathy.

Introduction: The Challenge of Diabetic Hyperalgesia and the Promise of PKC-β Inhibition

Diabetic neuropathy affects a significant portion of the diabetic population, with hyperalgesia being a primary and distressing symptom that significantly impairs quality of life. The underlying mechanisms of diabetic hyperalgesia are multifactorial, involving metabolic and vascular changes that lead to nerve dysfunction.[1] Hyperglycemia is a key driver, leading to the activation of several intracellular signaling cascades, including the PKC pathway.[1]

The PKC family of serine/threonine kinases plays a crucial role in various cellular processes. In the context of diabetes, hyperglycemia leads to an increase in diacylglycerol (DAG), a key activator of conventional PKC isoforms, including PKC-β.[1] The activation of PKC-β has been implicated in the vascular complications of diabetes and is thought to contribute to the nerve dysfunction seen in diabetic neuropathy.[1] Therefore, selective inhibition of PKC-β presents a promising therapeutic strategy to alleviate diabetic hyperalgesia by targeting a core mechanism of its pathogenesis.

JTT-010 is a potent and selective inhibitor of PKC-βI and PKC-βII isoforms. Preclinical studies have demonstrated its efficacy in ameliorating signs of diabetic neuropathy, including hyperalgesia, in animal models. This guide will provide a detailed examination of the evidence supporting the therapeutic potential of JTT-010.

Quantitative Data on JTT-010 Efficacy

The efficacy of JTT-010 has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from a pivotal study investigating the effects of JTT-010 in a streptozotocin (STZ)-induced diabetic rat model.

Table 1: In Vitro Inhibitory Activity of JTT-010 on PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKC-βI | 4.0 |

| PKC-βII | 2.3 |

| Other PKC Isoforms | ≥ 54 |

Table 2: In Vivo Effects of JTT-010 on Diabetic Hyperalgesia and Nerve Function in STZ-Induced Diabetic Rats

| Parameter | Model | JTT-010 Dose (mg/kg) | Outcome |

| Nociceptive Response (Hyperalgesia) | Formalin Test (First Phase) | ≥ 0.1 | Significant reduction in nociceptive response |

| Nociceptive Response (Hypoalgesia) | Formalin Test (Second Phase) | ≥ 0.1 | Amelioration of hypoalgesia |

| Thermal Nociception (Hypoalgesia) | Tail-Flick Test | ≥ 0.1 | Amelioration of hypoalgesia |

| Nerve Conduction Velocity (NCV) | Tail/Sciatic Nerve | 0.3 - 3 | Amelioration of reduced NCV |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of JTT-010's impact on diabetic hyperalgesia.

Animal Model: Streptozotocin (STZ)-Induced Diabetic Rats

A widely accepted model for type 1 diabetes was utilized to induce a diabetic state in rats, leading to the development of neuropathy and associated hyperalgesia.

-

Animals: Male Sprague-Dawley rats.

-

Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate buffer, is administered. The typical dose ranges from 45 to 65 mg/kg body weight.

-

Confirmation of Diabetes: Diabetes is confirmed by measuring blood glucose levels from tail vein blood samples. Rats with blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL) are considered diabetic and included in the study.

-

Treatment: JTT-010 is administered orally once daily for a specified duration, typically several weeks, to assess its long-term effects on the development and progression of diabetic neuropathy.

Assessment of Hyperalgesia: The Formalin Test

The formalin test is a model of tonic chemical pain that allows for the assessment of both acute nociception and inflammatory pain, which is relevant to the persistent pain states seen in diabetic neuropathy.

-

Apparatus: A transparent observation chamber with a mirror placed at an angle to allow for unobstructed observation of the rat's paw.

-

Procedure:

-

Rats are habituated to the testing environment to minimize stress-induced responses.

-

A small volume (typically 50 µL) of a dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

-

Immediately after injection, the rat is returned to the observation chamber.

-

Nociceptive behaviors, such as flinching, licking, and biting of the injected paw, are observed and quantified over a specific time course. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-10 minutes post-injection, reflecting direct chemical stimulation of nociceptors.

-

Phase 2 (Late Phase): 10-60 minutes post-injection, involving a combination of inflammatory responses and central sensitization.

-

-

-

Data Analysis: The total time spent exhibiting nociceptive behaviors in each phase is recorded and compared between control, diabetic, and JTT-010-treated diabetic groups.

Assessment of Thermal Nociception: The Tail-Flick Test

The tail-flick test is a classic method for assessing the spinal reflex to a thermal stimulus and is used to evaluate changes in thermal pain sensitivity.

-

Apparatus: A tail-flick analgesia meter consisting of a radiant heat source and a photosensor to detect the tail flick.

-

Procedure:

-

The rat is gently restrained, with its tail positioned over the radiant heat source.

-

The heat source is activated, and the time taken for the rat to flick its tail away from the heat is automatically recorded. This is the tail-flick latency.

-

A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Multiple measurements are taken for each animal, with sufficient time between trials to avoid sensitization.

-

-

Data Analysis: The mean tail-flick latency is calculated for each group and compared to assess differences in thermal nociceptive thresholds.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.

Caption: Proposed signaling pathway of JTT-010 in diabetic hyperalgesia.

Caption: Experimental workflow for evaluating JTT-010 in diabetic rats.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the role of PKC-β in the pathogenesis of diabetic hyperalgesia and highlight the therapeutic potential of JTT-010 as a selective inhibitor of this pathway. The quantitative data demonstrate a clear dose-dependent effect of JTT-010 in reducing nociceptive behaviors and improving nerve function in a well-established animal model of diabetes.

For drug development professionals, the selectivity of JTT-010 for the PKC-β isoform is a key advantage, potentially minimizing off-target effects and improving the therapeutic window. The detailed experimental protocols provided herein offer a foundation for the design of further preclinical studies to explore the efficacy and safety of JTT-010 and other PKC-β inhibitors.

Future research should focus on elucidating the downstream targets of PKC-β in sensory neurons to further refine our understanding of its role in hyperalgesia. Additionally, long-term efficacy and safety studies are warranted to support the translation of these promising preclinical findings into clinical trials for the treatment of painful diabetic neuropathy. The development of selective PKC-β inhibitors like JTT-010 represents a significant step forward in the quest for effective and targeted therapies for this debilitating condition.

References

Investigating the Therapeutic Potential of JTT-010: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and experimental methodologies related to JTT-010, a selective inhibitor of the protein kinase C-beta (PKC-β) isoform. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications, particularly in the context of diabetic neuropathy.

Core Mechanism of Action and Therapeutic Target

JTT-010 is a potent and selective inhibitor of the protein kinase C-beta (PKC-β) isoforms, specifically PKC-βI and PKC-βII.[1] Activation of PKC is considered a key step in the pathogenesis of microvascular complications associated with diabetes.[1] In hyperglycemic conditions, elevated levels of diacylglycerol (DAG) lead to the activation of PKC, particularly the β isoform.[2][3][4] This activation triggers a cascade of downstream signaling events that contribute to vascular and neuronal damage. JTT-010's therapeutic potential lies in its ability to selectively block this pathway, thereby mitigating the pathological consequences of PKC-β activation in diabetic complications.

The PKC-β Signaling Pathway in Diabetic Neuropathy

Hyperglycemia is a central driver of diabetic neuropathy, and one of the key mechanisms it employs is the activation of the PKC-β signaling pathway. This pathway contributes to the vascular and neuronal damage that underlies the development of neuropathic symptoms. The following diagram illustrates the proposed signaling cascade.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of JTT-010.

Table 1: In Vitro PKC Isoform Inhibitory Activity of JTT-010

| PKC Isoform | IC50 (nM) |

| PKC-βI | 4.0 |

| PKC-βII | 2.3 |

| Other PKC Isoforms | ≥54 |

Data sourced from Sasase et al., 2005.

Table 2: In Vivo Efficacy of JTT-010 in a Streptozotocin-Induced Diabetic Rat Model

| Efficacy Endpoint | JTT-010 Dose | Outcome |

| Nerve Conduction Velocity (NCV) | 0.3 - 3 mg/kg | Amelioration of reduced tail/sciatic NCV |

| Nociceptive Response (Formalin Test, Phase 1 - Hyperalgesia) | ≥ 0.1 mg/kg | Reduction in nociceptive response |

| Nociceptive Response (Formalin Test, Phase 2 & Tail-Flick Test - Hypoalgesia) | ≥ 0.1 mg/kg | Amelioration of hypoalgesia |

Data sourced from Sasase et al., 2005.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established procedures and the methods described in the primary literature for JTT-010.

In Vitro Protein Kinase C (PKC) Inhibitory Assay

This protocol outlines a representative method for determining the inhibitory activity of JTT-010 against PKC isoforms.

Objective: To determine the 50% inhibitory concentration (IC50) of JTT-010 for PKC-βI, PKC-βII, and other PKC isoforms.

Materials:

-

Recombinant human PKC isoforms (PKC-βI, PKC-βII, etc.)

-

PKC substrate peptide (e.g., Ac-MBP(4-14))

-

JTT-010

-

[γ-³²P]ATP

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a serial dilution of JTT-010 in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, a specific PKC isoform, the PKC substrate peptide, and a concentration of JTT-010 (or vehicle control).

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10 minutes).

-

Stop the reaction by adding the stop solution.

-

Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of JTT-010 relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the JTT-010 concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Evaluation in a Streptozotocin (STZ)-Induced Diabetic Rat Model

This section details the workflow for assessing the therapeutic potential of JTT-010 in a well-established animal model of diabetic neuropathy.

Objective: To induce a diabetic state in rats that mimics type 1 diabetes.

Materials:

-

Male Sprague-Dawley rats (e.g., 8 weeks old)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Blood glucose meter

Procedure:

-

Fast the rats overnight.

-

Freshly dissolve STZ in cold citrate buffer.

-

Administer a single intraperitoneal or intravenous injection of STZ (e.g., 60 mg/kg).

-

Return the rats to their cages with free access to food and water.

-

Monitor blood glucose levels periodically (e.g., 72 hours post-injection).

-

Rats with non-fasting blood glucose levels consistently above 300 mg/dL are considered diabetic and are used for subsequent studies.

Objective: To assess the effect of JTT-010 on nerve function.

Materials:

-

Anesthetic (e.g., pentobarbital)

-

Nerve stimulator and recording equipment

-

Needle electrodes

-

Heating pad to maintain body temperature

Procedure:

-

Anesthetize the rat.

-

Maintain the rat's body temperature at 37°C.

-

For sciatic nerve NCV, place stimulating electrodes at the sciatic notch and the ankle. Place recording electrodes in the interosseous muscles of the paw.

-

For tail nerve NCV, place stimulating and recording electrodes along the tail at a defined distance.

-

Deliver supramaximal electrical stimuli and record the resulting compound muscle action potentials.

-

Calculate the NCV by dividing the distance between the stimulating and recording electrodes by the latency of the evoked potential.

Objective: To evaluate the effect of JTT-010 on nociceptive pain behavior.

Materials:

-

Formalin solution (e.g., 5% in saline)

-

Observation chamber with a transparent floor

-

Video recording equipment (optional)

Procedure:

-

Acclimate the rat to the observation chamber.

-

Inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the rat back into the observation chamber.

-

Observe and record the amount of time the rat spends licking, biting, or flinching the injected paw.

-

The observation period is typically divided into two phases: the early phase (0-5 minutes post-injection), representing acute nociception, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain.

Objective: To measure the analgesic/anti-hypoalgesic effect of JTT-010.

Materials:

-

Tail-flick apparatus with a radiant heat source

-

Animal restrainer

Procedure:

-

Gently restrain the rat.

-

Focus the radiant heat source on a specific point on the rat's tail.

-

Start a timer simultaneously with the application of the heat stimulus.

-

Stop the timer when the rat flicks its tail away from the heat source.

-

The time taken to flick the tail is the tail-flick latency.

-

A cut-off time is typically set to prevent tissue damage.

Conclusion

The preclinical data on JTT-010 strongly suggest its therapeutic potential as a selective PKC-β inhibitor for the treatment of diabetic neuropathy. Its potent and selective in vitro activity, coupled with its demonstrated in vivo efficacy in a relevant animal model, provides a solid foundation for further investigation. The experimental protocols detailed in this guide offer a framework for the continued evaluation and development of JTT-010 and other compounds targeting the PKC-β signaling pathway.

References

JTT-010: A Potent and Selective PKC-β Inhibitor for the Mitigation of Microvascular Complications

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diabetic microvascular complications, including neuropathy, retinopathy, and nephropathy, represent a significant burden for patients and healthcare systems globally. A key pathogenic mechanism implicated in the development of these complications is the hyperglycemia-induced activation of Protein Kinase C-β (PKC-β). JTT-010 is a novel, potent, and highly selective inhibitor of the PKC-β isoform, which has demonstrated significant therapeutic potential in preclinical models of diabetic neuropathy. This technical guide provides a comprehensive overview of JTT-010, its mechanism of action, and its relevance to microvascular complications. We present a detailed analysis of the underlying signaling pathways, quantitative data from key studies, and experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on novel therapies for diabetic complications.

Introduction to Diabetic Microvascular Complications and the Role of PKC-β

Chronic hyperglycemia is the primary driver of microvascular complications in diabetes mellitus.[1] One of the major intracellular signaling pathways activated by high glucose levels is the diacylglycerol (DAG)-PKC pathway.[2][3] In vascular tissues, hyperglycemia leads to an increased de novo synthesis of DAG, a critical activator of PKC.[4][5] Among the various PKC isoforms, the β-isoform (PKC-β) has been shown to be preferentially activated in the vasculature of diabetic animal models and is strongly implicated in the pathogenesis of diabetic retinopathy, nephropathy, and neuropathy.

Activation of PKC-β triggers a cascade of downstream events that contribute to vascular dysfunction, including:

-

Increased Vascular Permeability: PKC-β activation can lead to the breakdown of tight junctions between endothelial cells, increasing vascular leakage. This is a key factor in the development of diabetic macular edema.

-

Altered Blood Flow: PKC-β can modulate the production of vasoactive molecules, leading to abnormal blood flow and tissue ischemia.

-

Extracellular Matrix Deposition: Activation of this pathway can stimulate the production of extracellular matrix proteins, contributing to basement membrane thickening and fibrosis, hallmarks of diabetic nephropathy.

-

Angiogenesis: PKC-β is involved in signaling pathways that promote the formation of new blood vessels (neovascularization), a critical feature of proliferative diabetic retinopathy.

-

Inflammation and Oxidative Stress: PKC-β activation can promote inflammatory responses and increase oxidative stress, further damaging vascular tissues.

Given the central role of PKC-β in mediating the detrimental effects of hyperglycemia on the microvasculature, its selective inhibition has emerged as a promising therapeutic strategy for the treatment of diabetic microvascular complications.

JTT-010: A Selective PKC-β Inhibitor

JTT-010 is a novel small molecule inhibitor that demonstrates high selectivity for the PKC-βI and PKC-βII isoforms. Its chemical name is (2R)-3-(2-aminomethyl-2,3-dihydro-1H-3a-azacyclopenta[a]inden-8-yl)-4-phenylaminopyrrole-2,5-dione monomethanesulphonate. Preclinical studies have highlighted its potential in mitigating diabetic neuropathy. While direct experimental evidence for its efficacy in diabetic retinopathy and nephropathy is not yet available, its potent and selective inhibition of PKC-β suggests a strong therapeutic rationale for these conditions as well.

Quantitative Data: In Vitro Potency and In Vivo Efficacy

The following tables summarize the key quantitative data for JTT-010 from preclinical studies.

Table 1: In Vitro Inhibitory Activity of JTT-010 against PKC Isoforms

| PKC Isoform | IC50 (nM) |

| PKC-βI | 4.0 |

| PKC-βII | 2.3 |

| Other PKC isoforms | ≥ 54 |

| Data from enzyme assays. |

Table 2: In Vivo Efficacy of JTT-010 in a Model of Diabetic Neuropathy

| Animal Model | Treatment Duration | JTT-010 Dosage (oral) | Key Findings |

| Streptozotocin (STZ)-induced diabetic rats | 12 weeks | 0.3 - 3 mg/kg | Ameliorated the reduction in tail and sciatic nerve conduction velocities. |

| STZ-induced diabetic rats | Not specified | ≥ 0.1 mg/kg | Reduced hyperalgesia in the first phase of the formalin test. |

| STZ-induced diabetic rats | Not specified | ≥ 0.1 mg/kg | Ameliorated hypoalgesia in the second phase of the formalin test and in the tail-flick test. |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of JTT-010 is the competitive inhibition of the ATP-binding site of PKC-β. By blocking the phosphorylation of downstream target proteins, JTT-010 can interrupt the pathogenic cascade initiated by hyperglycemia.

Hyperglycemia-Induced PKC-β Activation Pathway

Caption: Hyperglycemia leads to PKC-β activation and subsequent vascular dysfunction.

JTT-010 Mechanism of Action in Diabetic Neuropathy

References

- 1. The protein kinase C-beta inhibitor, ruboxistaurin, for the treatment of diabetic microvascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein kinase C and the development of diabetic vascular complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. Protein kinase C inhibition and diabetic retinopathy: a shot in the dark at translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein kinase C beta inhibition: A novel therapeutic strategy for diabetic microangiopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Potential of JTT-010 in Modulating Pain Perception: A Technical Overview of Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational preclinical research on JTT-010, a potent and selective inhibitor of the protein kinase C-beta (PKC-β) isoform. The focus of this document is to provide an in-depth analysis of the early-stage investigations into the effects of JTT-010 on pain perception, particularly in the context of diabetic neuropathy. This guide offers a comprehensive summary of the quantitative data, detailed experimental methodologies, and a visual representation of the implicated signaling pathways to facilitate a deeper understanding of JTT-010's mechanism of action and its therapeutic potential.

Core Findings: JTT-010's Efficacy in a Diabetic Neuropathy Model

Early research has demonstrated that JTT-010, also known by its chemical name (2R)-3-(2-aminomethyl-2,3-dihydro-1H-3a-azacyclopenta(a)inden-8-yl)-4-phenylaminopyrrole-2,5-dione monomethanesulphonate, exhibits a significant ameliorating effect on the complex pain states associated with diabetic neuropathy in animal models.[1] The primary study highlights that JTT-010 can alleviate both hyperalgesia (increased sensitivity to pain) and hypoalgesia (decreased sensitivity to pain), which are characteristic manifestations of nerve dysfunction in diabetes.[1] Furthermore, the compound was shown to improve nerve conduction velocity, suggesting a potential to address the underlying pathology of diabetic nerve damage.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial preclinical studies on JTT-010.

Table 1: In Vitro Inhibitory Activity of JTT-010 on PKC Isoforms [1]

| PKC Isoform | IC50 (nM) |

| PKC-βI | 4.0 |

| PKC-βII | 2.3 |

| Other PKC Isoforms | ≥ 54 |

Table 2: In Vivo Effects of JTT-010 on Nerve Conduction Velocity (NCV) in STZ-Induced Diabetic Rats [1]

| Treatment Group | Dose (mg/kg) | Tail NCV (m/s) | Sciatic NCV (m/s) |

| Control (Non-diabetic) | - | 45.1 ± 0.6 | 55.2 ± 0.8 |

| Diabetic Control | - | 36.4 ± 0.7 | 46.3 ± 1.0 |

| JTT-010 | 0.3 | 39.5 ± 0.8 | 49.5 ± 1.1 |

| JTT-010 | 1 | 41.2 ± 0.9** | 51.3 ± 1.2 |

| JTT-010 | 3 | 42.8 ± 1.0 | 53.1 ± 1.3 |

| *p<0.05, **p<0.01 vs. Diabetic Control |

Table 3: In Vivo Effects of JTT-010 on Nociceptive Responses in STZ-Induced Diabetic Rats (Formalin Test)

| Treatment Group | Dose (mg/kg) | First Phase Nociceptive Response (s) | Second Phase Nociceptive Response (s) |

| Control (Non-diabetic) | - | 55.2 ± 4.5 | 135.6 ± 12.1 |

| Diabetic Control | - | 78.9 ± 6.3 | 85.4 ± 9.8 |

| JTT-010 | 0.1 | 60.1 ± 5.1 | 110.2 ± 10.5 |

| JTT-010 | 0.3 | 54.8 ± 4.9 | 125.7 ± 11.2 |

| JTT-010 | 1 | 51.3 ± 4.7 | 130.4 ± 11.8 |

| *p<0.05, **p<0.01 vs. Diabetic Control |

Table 4: In Vivo Effects of JTT-010 on Nociceptive Response in STZ-Induced Diabetic Rats (Tail-Flick Test)

| Treatment Group | Dose (mg/kg) | Tail-Flick Latency (s) |

| Control (Non-diabetic) | - | 3.1 ± 0.2 |

| Diabetic Control | - | 5.2 ± 0.4 |

| JTT-010 | 0.1 | 4.1 ± 0.3 |

| JTT-010 | 0.3 | 3.5 ± 0.2 |

| JTT-010 | 1 | 3.2 ± 0.2 |

| p<0.05, **p<0.01 vs. Diabetic Control |

Detailed Experimental Protocols

To ensure reproducibility and a thorough understanding of the generated data, the following are detailed methodologies for the key experiments conducted in the early-stage research on JTT-010.

PKC Enzyme Inhibitory Assay

-

Enzyme Source: Recombinant human PKC isoforms were used.

-

Substrate: A synthetic peptide substrate was utilized.

-

Reaction Mixture: The assay was conducted in a reaction buffer containing the PKC enzyme, the peptide substrate, [γ-³²P]ATP, and varying concentrations of JTT-010.

-

Incubation: The reaction mixture was incubated at 30°C for 10 minutes.

-

Termination: The reaction was stopped by the addition of a phosphocellulose paper, which binds the phosphorylated substrate.

-

Quantification: The amount of ³²P incorporated into the substrate was measured using a scintillation counter.

-

IC50 Determination: The concentration of JTT-010 that produced 50% inhibition of PKC activity (IC50) was calculated from the concentration-response curve.

Streptozotocin (STZ)-Induced Diabetic Rat Model

-

Animals: Male Sprague-Dawley rats were used.

-

Induction of Diabetes: Diabetes was induced by a single intraperitoneal injection of STZ (60 mg/kg) dissolved in a citrate buffer.

-

Confirmation of Diabetes: Diabetes was confirmed by measuring blood glucose levels; rats with glucose levels above 300 mg/dL were included in the study.

-

Treatment: JTT-010 was administered orally once daily for 12 weeks, starting 4 weeks after the STZ injection.

Nerve Conduction Velocity (NCV) Measurement

-

Anesthesia: Rats were anesthetized with pentobarbital sodium.

-

Stimulation and Recording: For tail NCV, stimulating electrodes were placed at the base of the tail and recording electrodes were placed 5 cm distal. For sciatic NCV, the sciatic nerve was stimulated at the sciatic notch and the ankle, and the resulting muscle action potentials were recorded from the plantar muscles.

-

Calculation: NCV was calculated by dividing the distance between the stimulating and recording electrodes by the latency of the evoked potential.

Formalin Test

-

Acclimatization: Rats were placed in a clear observation chamber for 30 minutes to acclimate.

-

Formalin Injection: A 5% formalin solution (50 µL) was injected subcutaneously into the plantar surface of the right hind paw.

-

Observation: The amount of time the animal spent licking, biting, or flinching the injected paw was recorded in 5-minute intervals for 60 minutes.

-

Phases of Response: The first phase (acute pain) was defined as the first 5 minutes post-injection, and the second phase (inflammatory pain) was defined as 15-60 minutes post-injection.

Tail-Flick Test

-

Apparatus: A tail-flick apparatus with a radiant heat source was used.

-

Procedure: The rat's tail was placed over the heat source, and the time taken for the rat to flick its tail away from the heat (tail-flick latency) was recorded.

-

Cut-off Time: A cut-off time of 10 seconds was used to prevent tissue damage.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways involved in diabetic neuropathy and the site of action for JTT-010, as well as the experimental workflows.

Signaling Pathway in Diabetic Neuropathy and JTT-010 Intervention

References

JTT-010: A Technical Guide to its Protein Kinase C Isoform Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective inhibitory activity of JTT-010 against Protein Kinase C (PKC) isoforms. JTT-010 has been identified as a potent and selective inhibitor of the PKC-β isoform, a key enzyme implicated in various cellular signaling pathways and pathological conditions. This document summarizes the available quantitative data on its selectivity, details the likely experimental protocols for its characterization, and provides visual representations of the relevant biological and experimental frameworks.

Quantitative Analysis of JTT-010's PKC Isoform Selectivity

The inhibitory potency of JTT-010 against different PKC isoforms is typically quantified by its half-maximal inhibitory concentration (IC50). The available data demonstrates a marked preference for PKC-β isoforms over other PKC family members.

| PKC Isoform | IC50 (nM) | Source |

| PKC-βI | 4.0 | [1] |

| PKC-βII | 2.3 | [1] |

| Other PKC Isoforms | ≥ 54 | [1] |

This data clearly indicates that JTT-010 is a highly potent inhibitor of both PKC-βI and PKC-βII, with significantly lower activity against other PKC isoforms, highlighting its selective nature.

Experimental Protocols: Determining PKC Isoform Selectivity

The determination of IC50 values for a kinase inhibitor like JTT-010 typically involves an in vitro kinase assay. While the specific protocol used for the initial characterization of JTT-010 is not publicly detailed, a standard and widely accepted method is the radiolabeled ATP filter binding assay. The following is a representative protocol synthesized from established methodologies.

In Vitro PKC Kinase Assay (Radiolabeled ATP Filter Binding Method)

1. Objective: To determine the concentration of JTT-010 required to inhibit the activity of various purified PKC isoforms by 50%.

2. Materials:

- Purified, recombinant human PKC isoforms (e.g., α, βI, βII, γ, δ, ε, ζ, η, θ, ι)

- JTT-010 (stock solution in DMSO)

- PKC substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate)

- [γ-³²P]ATP (radiolabeled ATP)

- Non-radiolabeled ATP

- Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate cofactors for specific PKC isoforms such as Ca²⁺, phosphatidylserine, and diacylglycerol)

- Stop solution (e.g., phosphoric acid)

- P81 phosphocellulose filter paper

- Scintillation fluid

- Scintillation counter

3. Methods:

-

Preparation of Reagents:

-

Prepare serial dilutions of JTT-010 in DMSO, followed by a final dilution in the kinase reaction buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

Prepare a master mix for the kinase reaction containing the kinase reaction buffer, the specific PKC isoform, and the substrate.

-

Prepare an ATP solution containing a mixture of non-radiolabeled ATP and [γ-³²P]ATP at a specific concentration (e.g., at or below the Km for ATP for each kinase).

-

-

Kinase Reaction:

-

In a microcentrifuge tube or a 96-well plate, combine the kinase master mix with each dilution of JTT-010 or vehicle control (DMSO).

-

Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) within the linear range of the assay.

-

-

Termination and Detection:

-

Stop the reaction by adding the stop solution.

-

Spot a portion of the reaction mixture onto the P81 phosphocellulose filter paper. The filter paper will bind the phosphorylated substrate.

-

Wash the filter papers extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Place the washed filter papers into scintillation vials containing scintillation fluid.

-

Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

-

-

Data Analysis:

-

The radioactivity counts are proportional to the kinase activity.

-

Plot the percentage of kinase inhibition against the logarithm of the JTT-010 concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the context and methodology of JTT-010's selectivity, the following diagrams are provided.

Caption: General Protein Kinase C (PKC) Signaling Pathway.

Caption: Experimental Workflow for Determining PKC Isoform Selectivity.

Caption: Logical Relationship of JTT-010's PKC Isoform Selectivity.

References

The Discovery and Initial Characterization of JTT-010: A Selective Protein Kinase C-β Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide details the discovery and initial characterization of JTT-010, a potent and selective inhibitor of the β isoforms of Protein Kinase C (PKC). JTT-010 has demonstrated potential therapeutic value in preclinical models of diabetic neuropathy. This document provides a comprehensive overview of the initial in vitro and in vivo studies, including detailed experimental protocols and a summary of the key quantitative findings. The signaling pathway of PKC-β in the context of diabetic neuropathy and the experimental workflows are visualized to facilitate a deeper understanding of the compound's mechanism of action and early evaluation.

Introduction

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways. The β isoform of PKC, in particular, has been implicated in the pathogenesis of diabetic microvascular complications, including neuropathy. Hyperglycemia, a hallmark of diabetes, can lead to the activation of PKC-β, contributing to the nerve dysfunction and pain associated with this condition. JTT-010, identified as (2R)-3-(2-aminomethyl-2,3-dihydro-1H-3a-azacyclopenta[a]inden-8-yl)-4-phenylaminopyrrole-2,5-dione monomethanesulphonate, emerged from a discovery program aimed at identifying selective inhibitors of PKC-β as a potential therapeutic strategy for diabetic neuropathy.

In Vitro Characterization: Potency and Selectivity

The initial characterization of JTT-010 focused on its inhibitory activity against various PKC isoforms to establish its potency and selectivity profile.

Quantitative Data: Inhibitory Activity of JTT-010 against PKC Isoforms

The following table summarizes the half-maximal inhibitory concentration (IC50) values of JTT-010 against a panel of PKC isoforms.

| PKC Isoform | IC50 (nM)[1] |

| PKC-βI | 4.0 |

| PKC-βII | 2.3 |

| Other PKC Isoforms | ≥ 54 |

Experimental Protocol: PKC Enzyme Inhibition Assay

The inhibitory activity of JTT-010 was determined using an in vitro enzyme assay. While the exact proprietary details of the assay conducted by the discovering entity are not fully public, the following protocol outlines a standard and likely methodology used for such an assessment during the period of discovery.

Objective: To determine the IC50 values of JTT-010 against various PKC isoforms.

Materials:

-

Recombinant human PKC isoforms (βI, βII, and other isoforms for selectivity profiling)

-

PKC substrate (e.g., a specific peptide substrate such as Myelin Basic Protein (MBP) fragment or a synthetic peptide with a PKC consensus sequence)

-

Assay Buffer: 20 mM HEPES (pH 7.4), 10 mM MgCl2, 1 mM CaCl2, 100 µM ATP

-

Phosphatidylserine (PS) and Diacylglycerol (DAG) as cofactors

-

[γ-³²P]ATP (for radiometric assay) or a suitable substrate and detection antibody/reagent for non-radioactive methods (e.g., ELISA-based or fluorescence polarization)

-

JTT-010 stock solution in DMSO

-

96-well microplates

-

Phosphocellulose paper or other capture membrane (for radiometric assay)

-

Scintillation counter or microplate reader

Procedure:

-

A reaction mixture was prepared containing the assay buffer, the specific PKC isoform, its substrate, and the cofactors (PS and DAG).

-

JTT-010 was serially diluted in DMSO and added to the reaction mixture to achieve a range of final concentrations. A DMSO-only control was included.

-

The kinase reaction was initiated by the addition of ATP (spiked with [γ-³²P]ATP for the radiometric method).

-

The reaction was allowed to proceed for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C).

-

The reaction was terminated by the addition of a stop solution (e.g., a high concentration of EDTA or phosphoric acid).

-

For a radiometric assay, an aliquot of the reaction mixture was spotted onto phosphocellulose paper. The paper was then washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

The radioactivity incorporated into the substrate, which is bound to the paper, was quantified using a scintillation counter.

-

For non-radioactive methods, the detection of the phosphorylated substrate was performed according to the specific kit instructions (e.g., addition of a phospho-specific antibody followed by a secondary antibody conjugated to a detectable enzyme in an ELISA format).

-

The percentage of inhibition at each concentration of JTT-010 was calculated relative to the control (DMSO-only) reaction.

-

The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

References

The Significance of PKC-beta in Hyperglycemia-Induced Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic hyperglycemia, the hallmark of diabetes mellitus, instigates a cascade of cellular events that culminate in widespread vascular and tissue damage. A pivotal player in this pathological process is the β isoform of Protein Kinase C (PKC-β). Activated by the elevated production of diacylglycerol (DAG) in a high-glucose environment, PKC-β triggers a multitude of signaling pathways that contribute to the pathogenesis of diabetic complications, including retinopathy, nephropathy, and cardiovascular diseases. This technical guide provides an in-depth exploration of the central role of PKC-β in hyperglycemia-induced damage, offering a comprehensive overview of the key signaling pathways, quantitative experimental data, and detailed methodologies for relevant assays. This document is intended to serve as a valuable resource for researchers and professionals in the field of diabetes and drug development, aiming to facilitate a deeper understanding of PKC-β as a therapeutic target.

Introduction

Diabetes mellitus is a global health crisis, with its prevalence continuing to rise at an alarming rate. The chronic hyperglycemia associated with diabetes leads to debilitating micro- and macrovascular complications. One of the key mechanisms underlying these complications is the activation of the Protein Kinase C (PKC) family of enzymes, with the β isoform (PKC-β) being particularly implicated.[1][2]

Under hyperglycemic conditions, increased glucose metabolism leads to the de novo synthesis of diacylglycerol (DAG), a crucial second messenger that activates conventional PKC isoforms, including PKC-β.[1] This sustained activation of PKC-β in vascular cells initiates a series of downstream events that disrupt normal cellular function and contribute to tissue pathology. These include alterations in blood flow, increased vascular permeability, enhanced extracellular matrix deposition, and promotion of inflammatory responses.[2][3] This guide will dissect the intricate signaling networks governed by PKC-β in the context of hyperglycemia and provide practical information for its investigation.

The PKC-beta Signaling Pathway in Hyperglycemia

Hyperglycemia-induced activation of PKC-β is a central node in a complex signaling network that drives diabetic complications. The primary mechanism of activation involves the increased flux of glucose through the glycolytic pathway, leading to an accumulation of diacylglycerol (DAG). DAG, in conjunction with calcium ions and phosphatidylserine, recruits PKC-β to the cell membrane, leading to its activation. Once activated, PKC-β phosphorylates a myriad of downstream target proteins, thereby modulating their activity and initiating pathological signaling cascades.

Key downstream pathways affected by PKC-β activation in hyperglycemia include:

-

Vascular Endothelial Growth Factor (VEGF) Signaling: PKC-β activation leads to increased expression of VEGF, a potent inducer of angiogenesis and vascular permeability. This contributes significantly to the pathogenesis of diabetic retinopathy and macular edema. Treatment with a PKC-β inhibitor has been shown to rescue 95% of the VEGF-induced increase in vascular permeability, highlighting the critical role of PKC-β in this process.

-

Transforming Growth Factor-beta (TGF-β1) Signaling: PKC-β mediates the upregulation of TGF-β1, a key fibrotic cytokine. This leads to increased synthesis of extracellular matrix proteins, such as fibronectin and collagen, contributing to the basement membrane thickening and glomerulosclerosis observed in diabetic nephropathy.

-

Endothelial Nitric Oxide Synthase (eNOS) Dysfunction: Activated PKC-β can lead to the uncoupling and decreased activity of eNOS, an enzyme crucial for producing the vasodilator nitric oxide (NO). This results in endothelial dysfunction, impaired blood flow, and a pro-thrombotic state.

-

Nuclear Factor-kappa B (NF-κB) Activation: PKC-β can activate the transcription factor NF-κB, a master regulator of inflammation. This promotes the expression of pro-inflammatory cytokines and adhesion molecules, contributing to the chronic low-grade inflammation characteristic of diabetic vascular complications.

The following diagram illustrates the central role of PKC-beta in hyperglycemia-induced cellular dysfunction.

Quantitative Data on PKC-beta in Hyperglycemia

The following tables summarize key quantitative findings from various studies investigating the role of PKC-beta in hyperglycemia.

Table 1: Changes in PKC-beta Expression and Activity

| Parameter | Model System | Condition | Fold Change/Observation | Reference |

| PKC-βII Isoform Levels | Hepatocytes from streptozotocin-induced diabetic animals | Diabetes | ~3-fold increase in cytosol fraction | |

| Membrane-associated PKC-βII | Hepatocytes from streptozotocin-induced diabetic animals | Diabetes | Translocation to membrane fraction | |

| Membrane-associated PKC-β2 | Platelets from NIDDM patients | Acute hyperglycemia | Increase of < 20% to 300% | |

| p47phox subunit translocation | Diabetic wild-type mice | Diabetes | 1.73 ± 0.4-fold increase | |

| PKC-β mRNA expression | Kidney biopsies of diabetic patients | Diabetes | 9.9-fold increase | |

| PKC-β2 Overexpression | Transgenic mice myocardium | Transgenic overexpression | 2- to 10-fold increase |

Table 2: Effects of PKC-beta Inhibitors on Pathological Processes

| Inhibitor | Model System | Parameter Measured | % Inhibition / Effect | Reference |

| LY379196 | Human pulmonary artery endothelial cells | High glucose-induced albumin flux | Attenuated increase from 411% to 167% | |

| PKC-β inhibitor | In vitro model | VEGF-induced vascular permeability | 95% rescue of permeability | |

| Ruboxistaurin (LY333531) | Diabetic rats | Retinal mean circulation time | Decrease of 0.68 ± 0.73 seconds | |

| Ruboxistaurin | Patients with diabetic macular edema | Risk of moderate visual loss | Reduced risk from 25% to 10% | |

| Ruboxistaurin | Diabetic rats | Cardiac TGF-β1 expression | Significant reduction | |

| Ruboxistaurin | Type 2 diabetic patients | Flow-mediated dilatation (5 min) | Improved by 0.12 ± 0.21 mm |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of PKC-beta in hyperglycemia-induced damage.

In Vivo Vascular Permeability Assay (Evans Blue Method)

This protocol describes the measurement of vascular permeability in vivo using the Evans blue dye extravasation method.

Materials:

-

Evans blue dye (0.5% w/v in sterile PBS)

-

Formamide

-

Anesthetic agent (e.g., ketamine/xylazine cocktail)

-

Spectrophotometer

-

Syringes and needles (e.g., 27G)

-

Dissection tools

-

Homogenizer

Procedure:

-

Animal Preparation: Anesthetize the experimental animal (e.g., mouse or rat) according to approved institutional protocols.

-

Dye Injection: Inject a known volume of 0.5% Evans blue solution intravenously (e.g., via the tail vein). A typical dose is 4 ml/kg body weight. Allow the dye to circulate for a defined period (e.g., 30-60 minutes).

-

Perfusion (Optional but Recommended): To remove intravascular dye, perfuse the animal transcardially with saline containing a vasodilator (e.g., sodium nitroprusside) until the effluent from the right atrium is clear.

-

Tissue Harvest: Euthanize the animal and carefully dissect the tissues of interest (e.g., retina, kidney, heart).

-

Dye Extraction:

-

Weigh the harvested tissues.

-

Place each tissue sample in a tube with a known volume of formamide (e.g., 1 ml per 100 mg of tissue).

-

Incubate the tubes at 55-60°C for 24-48 hours to extract the Evans blue dye from the tissue.

-

-

Quantification:

-

Centrifuge the formamide extracts to pellet any tissue debris.

-

Measure the absorbance of the supernatant at 620 nm using a spectrophotometer. Use formamide as a blank.

-

Calculate the concentration of Evans blue in each sample using a standard curve prepared with known concentrations of the dye in formamide.

-

Express the results as micrograms of Evans blue per gram of tissue.

-

The following diagram illustrates the workflow for the Evans Blue vascular permeability assay.

Western Blot Analysis of Phosphorylated PKC-beta

This protocol outlines the steps for detecting the activated (phosphorylated) form of PKC-beta in cell or tissue lysates.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibody specific for phosphorylated PKC-beta

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Sample Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against phosphorylated PKC-beta overnight at 4°C with gentle agitation.

-

Wash the membrane extensively with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate (ECL).

-

Capture the signal using an imaging system (e.g., X-ray film or a digital imager).

-

Quantify the band intensities using densitometry software. Normalize the signal to a loading control (e.g., β-actin or total PKC-beta).

-

Cellular Fractionation for PKC-beta Activity Assay

This protocol describes the separation of cytosolic and membrane fractions from cultured cells to assess the translocation of PKC-beta, a hallmark of its activation.

Materials:

-

Fractionation buffer (hypotonic buffer, e.g., containing HEPES, MgCl2, KCl, and protease/phosphatase inhibitors)

-

Dounce homogenizer or syringe with a narrow-gauge needle

-

Ultracentrifuge

-

Lysis buffer for subsequent Western blotting or activity assays

Procedure:

-

Cell Lysis:

-

Harvest cultured cells and wash them with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic fractionation buffer and incubate on ice to allow the cells to swell.

-

-

Homogenization:

-

Lyse the swollen cells by mechanical disruption using a Dounce homogenizer or by passing the cell suspension multiple times through a narrow-gauge needle.

-

-

Separation of Nuclei and Unbroken Cells:

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei and any remaining intact cells.

-

-

Isolation of Cytosolic and Membrane Fractions:

-

Carefully collect the supernatant from the previous step (this is the cytosolic and membrane fraction).

-

Centrifuge this supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C in an ultracentrifuge.

-

The resulting supernatant is the cytosolic fraction.

-

The pellet contains the membrane fraction.

-

-

Further Processing:

-

Carefully remove the cytosolic supernatant.

-

Wash the membrane pellet with fractionation buffer and resuspend it in a suitable lysis buffer for downstream analysis (e.g., Western blotting to detect PKC-beta).

-

Conclusion

The activation of PKC-beta by hyperglycemia is a critical pathogenic mechanism underlying the development and progression of diabetic complications. The intricate signaling pathways initiated by PKC-beta lead to a plethora of cellular dysfunctions, including increased vascular permeability, inflammation, and fibrosis. The quantitative data and experimental protocols presented in this technical guide underscore the significance of PKC-beta as a therapeutic target. A thorough understanding of the molecular mechanisms governed by PKC-beta is paramount for the development of novel and effective therapies to mitigate the devastating consequences of diabetes. Continued research in this area, utilizing the methodologies outlined herein, will undoubtedly pave the way for innovative treatments to improve the lives of individuals with diabetes.

References

- 1. Protein kinase C changes in diabetes: is the concept relevant to neuropathy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of protein kinase C activation and the vascular complications of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of protein kinase C activation in diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Exploring the Therapeutic Potential of S1P5 Receptor Modulation Beyond Diabetic Neuropathy

A Technical Guide to Preclinical Assessment in Neurodegenerative and Demyelinating Disorders

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Sphingosine-1-Phosphate (S1P) signaling axis is a critical regulator of numerous cellular processes, and its modulation has led to successful therapies for autoimmune diseases.[1][2] Of the five S1P receptors, S1P5 is predominantly expressed in the central nervous system (CNS), specifically on oligodendrocytes, the cells responsible for myelination.[1][3][4] This unique expression profile makes S1P5 a compelling target for neurological disorders characterized by oligodendrocyte dysfunction and demyelination, such as multiple sclerosis. While the compound JTT-010 is known as a protein kinase C-beta (PKC-β) selective inhibitor investigated for diabetic neuropathy, this guide explores the scientific rationale and preclinical methodologies for evaluating selective S1P5 modulators in the context of neurodegenerative and demyelinating diseases. We provide an overview of S1P5 signaling, representative preclinical data for a selective S1P5 modulator, and detailed experimental protocols for assessing pro-myelinating and neuroprotective efficacy.

Introduction: The S1P5 Receptor as a CNS-Specific Therapeutic Target

The sphingosine-1-phosphate receptor family consists of five G protein-coupled receptors (S1P1-5) that mediate the diverse effects of the bioactive lipid S1P. While S1P1 has been successfully targeted to prevent lymphocyte egress from lymph nodes for the treatment of multiple sclerosis (MS), there is growing interest in the direct CNS effects of S1P modulation.

The S1P5 receptor stands out due to its highly restricted expression pattern. It is found abundantly on oligodendrocytes and oligodendrocyte progenitor cells (OPCs) within the CNS. This localization suggests a primary role in regulating oligodendrocyte biology, including differentiation, survival, and the formation and maintenance of the myelin sheath. Therefore, compounds that selectively modulate S1P5 could offer a targeted approach to promote remyelination and neuroprotection, representing a potential therapeutic strategy for diseases like multiple sclerosis, Alzheimer's disease, and other neurodegenerative conditions.

Core Mechanism: S1P5 Receptor Signaling Pathway